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molecular formula C10H10O2 B3058088 (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid CAS No. 877-01-0

(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid

Cat. No. B3058088
M. Wt: 162.18 g/mol
InChI Key: JBQMFBWTKWOSQX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218394B1

Procedure details

A solution of 1-indancarboxylic acid (30 g), prepared according to the method of Hansen et al. Helv. Chim. Acta 1982, 33, 325-343, in dichloromethane (50 ml) was mixed with concentrated sulphuric acid (300 ml) at −10° C. A mixture of 100% HNO3 (11.4 g) in concentrated H2SO4 (96 ml) was added dropwise under vigorous stirring below −10° C. After stirring for one hour at 10° C., the mixture was poured onto ice. Extraction with ethyl acetate (2×300 ml), drying (anh. MgSO4) and finally evaporation of the organic solvent afforded 42 g of the title compound. Mp 126-130° C.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
96 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:10]([OH:12])=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[N+:13]([O-])([OH:15])=[O:14]>ClCCl.OS(O)(=O)=O>[N+:13]([C:7]1[CH:8]=[C:9]2[C:4]([CH2:3][CH2:2][CH:1]2[C:10]([OH:12])=[O:11])=[CH:5][CH:6]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
11.4 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
96 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
300 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring below −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
After stirring for one hour at 10° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate (2×300 ml)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(anh. MgSO4) and finally evaporation of the organic solvent

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCC(C2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: CALCULATEDPERCENTYIELD 112.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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